molecular formula C20H17N5O6S2 B2615001 ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-21-9

ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2615001
CAS No.: 392293-21-9
M. Wt: 487.51
InChI Key: VKZNOAVAGHKALR-UHFFFAOYSA-N
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Description

The compound ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate features a 1,3,4-thiadiazole core substituted at position 5 with a 4-nitrobenzamido group. A sulfanylacetamide linker bridges the thiadiazole to an ethyl benzoate ester at position 2. Thiadiazoles are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O6S2/c1-2-31-18(28)13-3-7-14(8-4-13)21-16(26)11-32-20-24-23-19(33-20)22-17(27)12-5-9-15(10-6-12)25(29)30/h3-10H,2,11H2,1H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZNOAVAGHKALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and other starting materials . The reaction conditions often include the use of absolute ethanol and triethylamine as a base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For example, studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The structure–activity relationship studies suggest that substituents on the thiadiazole ring significantly influence their cytotoxic effects .

Antimicrobial Activity

Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has also been evaluated for its antimicrobial properties. Compounds with similar structural motifs have demonstrated activity against various bacterial strains, including Bacillus subtilis and fungal strains such as Aspergillus niger. The mechanism of action is believed to involve inhibition of key bacterial enzymes .

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibitory potential of compounds containing thiadiazole structures. For instance, some derivatives have shown promise as inhibitors of acetylcholinesterase and α-glucosidase, suggesting potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Case Study 1: Anticancer Evaluation

In a study examining a series of 1,3,4-thiadiazole derivatives, it was found that specific modifications led to enhanced anticancer activity against human cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent growth inhibition .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. Compounds were tested for minimum inhibitory concentration (MIC) values across different bacterial strains. Notably, some derivatives exhibited MIC values below 10 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action for ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-(2-{[5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Acetamido)Benzoate

  • Molecular Formula : C₂₆H₃₀N₄O₇S₂
  • Molecular Weight : 574.67 g/mol
  • Key Substituent : 3,4,5-Triethoxybenzamido (electron-donating groups).
  • Comparison: The triethoxy substituent increases hydrophilicity compared to the nitro group in the target compound.
  • Synthesis : Likely involves coupling 3,4,5-triethoxybenzoyl chloride to the thiadiazole core, followed by sulfanylacetamide linkage formation .

N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide

  • Molecular Formula : C₁₆H₂₀N₄OS₂
  • Molecular Weight : 348.49 g/mol
  • Key Substituents : Benzylsulfanyl (hydrophobic) and piperidinyl (basic).
  • Comparison: The benzylsulfanyl group enhances lipophilicity, favoring membrane penetration. Structural analysis revealed intramolecular S···O hypervalent interactions (2.625 Å), stabilizing the conformation .
  • Synthesis : Reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine in benzene .

N-(1-Cyanocyclopentyl)-2-{[5-(Propylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Acetamide

  • Molecular Formula : C₁₄H₁₉N₅OS₂
  • Molecular Weight : 353.47 g/mol
  • Key Substituents: Propylsulfanyl (alkyl chain) and cyanocyclopentyl (polar nitrile).
  • Comparison :
    • The propylsulfanyl group increases hydrophobicity, while the nitrile enhances polarity.
    • This combination may balance solubility and target binding, differing from the nitro group’s strong electron withdrawal .

Ethyl 4-(2-((5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamido)Benzoate

  • Molecular Formula : C₁₉H₁₆BrN₃O₄S
  • Molecular Weight : 470.32 g/mol
  • Core Modification : Oxadiazole replaces thiadiazole.
  • Comparison: Oxadiazoles exhibit lower aromaticity and weaker hydrogen-bonding capacity than thiadiazoles.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Inference Synthesis Method
Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate (Target) C₂₃H₂₁N₅O₇S₂ 551.57 4-Nitrobenzamido, ethyl benzoate Potential antimicrobial/anticancer Not detailed in evidence
Ethyl 4-(2-{[5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate C₂₆H₃₀N₄O₇S₂ 574.67 3,4,5-Triethoxybenzamido Enhanced solubility Similar to sulfonamide coupling
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide C₁₆H₂₀N₄OS₂ 348.49 Benzylsulfanyl, piperidinyl Anticonvulsant/antihypertensive Benzene reflux with piperidine
N-(1-Cyanocyclopentyl)-2-{[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide C₁₄H₁₉N₅OS₂ 353.47 Propylsulfanyl, cyanocyclopentyl Balanced solubility/bioavailability Not detailed in evidence
Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate C₁₉H₁₆BrN₃O₄S 470.32 Oxadiazole core, 2-bromophenyl Altered target specificity Not detailed in evidence

Key Findings and Implications

  • Substituent Effects : Nitro groups enhance electrophilicity and reactivity, while alkoxy or alkyl groups modulate solubility and binding kinetics.
  • Core Heterocycle : Thiadiazoles generally outperform oxadiazoles in hydrogen bonding due to sulfur’s polarizability .
  • Synthetic Flexibility : Benzene or dioxane reflux methods are common for thiadiazole derivatives, with substituents added via nucleophilic substitution or coupling .

Further studies should explore the nitro group’s role in activity modulation.

Biological Activity

Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Synthesis

The compound has the molecular formula C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S and a molecular weight of approximately 368.38 g/mol. The synthesis typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the nitrobenzamide group through specific chemical reactions.

Antimicrobial Properties

  • Mechanism of Action : The presence of the 1,3,4-thiadiazole moiety is crucial for its antimicrobial activity. Thiadiazole derivatives have been shown to interact with bacterial cell membranes and inhibit essential enzymatic processes.
  • Efficacy Against Pathogens : Studies indicate that derivatives containing the thiadiazole ring exhibit notable activity against various bacterial strains:
    • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
    • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) : The MIC for some derivatives has been reported in the range of 3242μg/mL32-42\,\mu g/mL, indicating strong antimicrobial potential compared to standard antibiotics .

Anticancer Activity

  • Cell Line Studies : this compound has demonstrated cytotoxic effects against several cancer cell lines:
    • Human Colon Cancer (HCT116) : GI50 values were recorded at 3.29μg/mL3.29\,\mu g/mL.
    • Human Lung Cancer (H460) : GI50 values around 10μg/mL10\,\mu g/mL.
    • Human Breast Cancer (MCF-7) : Similar inhibition patterns observed .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which leads to cellular stress and eventual cell death .

Comparative Analysis

CompoundActivity TypeMIC/IC50 ValuesTarget Organisms
This compoundAntimicrobial3242μg/mL32-42\,\mu g/mLE. coli, S. aureus
Other Thiadiazole DerivativesAnticancer0.7410.0μg/mL0.74-10.0\,\mu g/mLHCT116, H460
Standard Antibiotics (e.g., Ampicillin)AntimicrobialVariableVarious Bacteria

Case Studies

  • Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antibacterial properties against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against Gram-positive pathogens .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives significantly inhibited the proliferation of cancer cells compared to control treatments, suggesting a promising avenue for further drug development .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving: (i) Condensation of 4-nitrobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole core . (ii) Sulfanyl acetamide coupling using 2-chloroacetamide intermediates under reflux in ethanol with acetic acid as a catalyst . (iii) Esterification of the final benzoic acid derivative with ethanol in the presence of H₂SO₄ . Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by melting point, TLC, and IR spectroscopy .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Detect characteristic peaks for amide C=O (~1650–1680 cm⁻¹), nitro groups (~1520 cm⁻¹), and ester C=O (~1720 cm⁻¹) .
  • ¹H-NMR : Identify protons from the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.5–8.5 ppm), and amide NH (δ ~10.5 ppm, exchangeable with D₂O) .
  • ¹³C-NMR : Confirm carbonyl carbons (amide: ~167 ppm; ester: ~170 ppm) and aromatic carbons .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl acetamide coupling step?

  • Methodological Answer :
  • Use ultrasonication to enhance reagent mixing and reduce reaction time .
  • Optimize solvent polarity (e.g., THF or DCM) and base (e.g., DMAP or K₂CO₃) to improve nucleophilic substitution efficiency .
  • Monitor reaction progress via TLC and isolate intermediates promptly to prevent hydrolysis of reactive groups .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?

  • Methodological Answer :
  • Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies to ensure comparability .
  • Data Analysis : Perform SAR studies to isolate the effects of substituents (e.g., nitro vs. methoxy groups) on activity .
  • Statistical Validation : Use ANOVA to assess significance of bioactivity differences between analogs .

Q. How do computational methods (DFT, MD) predict the reactivity and binding modes of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic regions via Fukui indices .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .

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